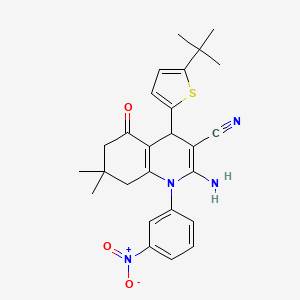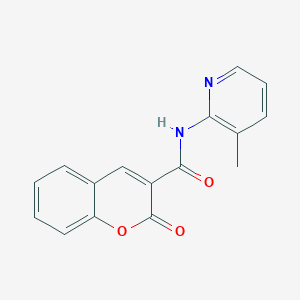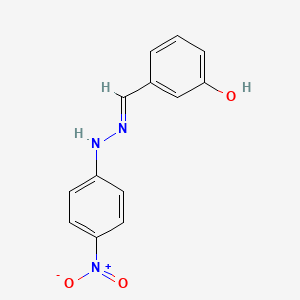![molecular formula C17H15N5O2S B11545971 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex heterocyclic compound
Preparation Methods
The synthesis of 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves several steps. One common method includes the reaction of semi/thio carbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature. The reaction is catalyzed by glacial acetic acid to produce Schiff’s bases, which are intermediates. These intermediates are then treated with triethylamine and chloroacetylchloride under vigorous stirring to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where heteroatoms are present.
Common Reagents and Conditions: Typical reagents include sodium acetate, aldehydes, triethylamine, and chloroacetylchloride. Conditions often involve room temperature reactions with vigorous stirring.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division processes, possibly by binding to DNA or related enzymes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds, 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one stands out due to its unique structure and the presence of multiple heteroatoms. Similar compounds include:
- 1,3,4-oxadiazole derivatives
- Thiadiazole derivatives
- Azetidin-2-one derivatives
These compounds share some structural similarities but differ in their specific arrangements and the types of heteroatoms present, which can lead to different chemical behaviors and applications .
Properties
Molecular Formula |
C17H15N5O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C17H15N5O2S/c1-17(2)8-11-12(9-24-17)25-15-13(11)14(23)21(10-6-4-3-5-7-10)16-18-19-20-22(15)16/h3-7H,8-9H2,1-2H3 |
InChI Key |
FWOJTMVPQKKRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=NN34)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
![2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545906.png)

![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)


![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545931.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545932.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11545938.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide](/img/structure/B11545949.png)
![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
